Calcium glubionate

説明

Synthesis Analysis

Calcium Glubionate synthesis can be aligned with general practices of synthesizing calcium salts, where specific conditions may influence the formation and purity of the final product. Although direct references to the synthesis of Calcium Glubionate are scarce, insights can be drawn from the synthesis of similar calcium compounds. For instance, methods to synthesize solvated and desolvated calcium compounds involve wet-chemical and mechanochemical techniques, demonstrating the diverse approaches to calcium salt production (Fichtner, Frommen, & Fuhr, 2005).

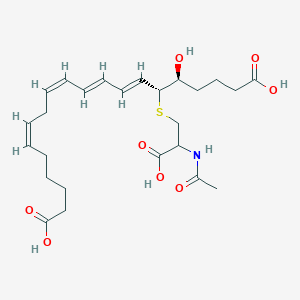

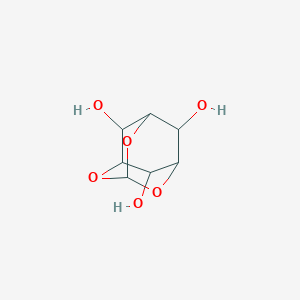

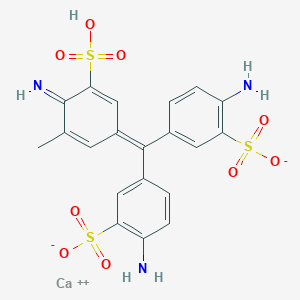

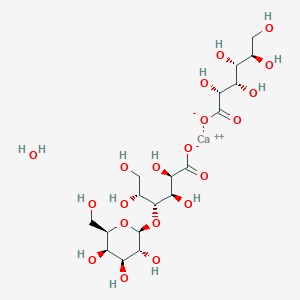

Molecular Structure Analysis

The molecular structure of Calcium Glubionate, like other calcium compounds, would typically be characterized using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (FTIR). These analyses provide detailed information on the bonding, arrangement, and overall structural integrity of the compound. A related study on calcium compounds revealed the importance of such analyses in understanding the coordination and structural features of calcium ions within complex structures (Mathew et al., 1998).

Chemical Reactions and Properties

Calcium Glubionate's chemical properties can be inferred from studies on calcium's reactivity and binding capabilities. Calcium's ability to form complexes with various ligands, such as in the calcium complex of 2,5-dihydroxybenzoic acid, highlights its versatile chemical nature (Kalinowska et al., 2016). Such reactivity is crucial in the synthesis and functionalization of calcium-based compounds.

Physical Properties Analysis

The physical properties of calcium compounds, including solubility, density, and thermal stability, are essential for understanding their behavior in different environments. For example, the thermal decomposition and phase transitions of calcium compounds provide insights into their stability and potential applications in various temperature conditions (L’Hôpital et al., 2015).

Chemical Properties Analysis

The chemical behavior of Calcium Glubionate in reactions, such as its solubility, reactivity with other compounds, and ion-exchange capabilities, can be paralleled with the behavior of other calcium salts. The interaction of calcium ions with carbohydrates demonstrates the complex nature of calcium's chemical interactions and its potential for forming diverse chemical structures (Taga, Ohashi, & Osaki, 1976).

科学的研究の応用

-

Treatment of Hypocalcemia

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as hypocalcemia .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating hypocalcemia .

-

Treatment of Hyperkalemia

-

Treatment of Lead Poisoning

-

Adjunct in the Treatment of Exudative Skin Conditions

-

Treatment of Osteoporosis

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as bone loss (osteoporosis) .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating osteoporosis .

-

Treatment of Latent Tetany

-

Treatment of Hypoparathyroidism

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as decreased activity of the parathyroid gland (hypoparathyroidism) .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating hypoparathyroidism .

-

Treatment of Osteomalacia/Rickets

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as weak bones (osteomalacia/rickets) .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating osteomalacia/rickets .

Safety And Hazards

When handling Calcium Glubionate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRXSXDSNLJCRS-NLOQLBMISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CaO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905138 | |

| Record name | Calcium glubionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium glubionate | |

CAS RN |

12569-38-9 | |

| Record name | Calcium glubionate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012569389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glubionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。